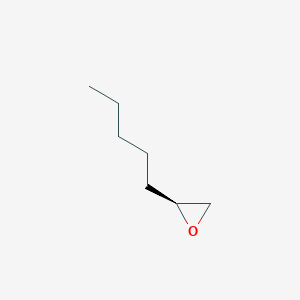

(S)-2-Pentyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-pentyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOFYYYCFRVWBK-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Stereospecific Transformations of S 2 Pentyloxirane and Chiral Epoxy Systems

Nucleophilic Ring-Opening Reactions

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. In the case of chiral epoxides such as (S)-2-pentyloxirane, the regioselectivity and stereospecificity of these reactions are of paramount importance.

Analysis of Regioselectivity and Stereospecificity (e.g., Trans-Opening Mechanism)

The ring-opening of epoxides under nucleophilic conditions generally proceeds via an S(_N)2 mechanism. This mechanism dictates that the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. A key feature of the S(_N)2 reaction is the inversion of configuration at the carbon atom that is attacked. This leads to a trans relationship between the incoming nucleophile and the oxygen atom of the epoxide, which becomes a hydroxyl group after workup.

For an unsymmetrical epoxide like this compound, the site of nucleophilic attack, and thus the regioselectivity, is dependent on the reaction conditions.

Under basic or neutral conditions , the nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, this is the terminal (C1) carbon.

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the carbon atom that can better stabilize the developing positive charge. For a terminal epoxide, this is typically the more substituted carbon (C2), as it can better support a partial positive charge in the transition state.

Regardless of the conditions, the attack of the nucleophile occurs from the side opposite to the C-O bond, resulting in a stereospecific trans-opening of the epoxide ring. This is a direct consequence of the S(_N)2 mechanism.

Aminolysis of Epoxides

The reaction of epoxides with amines, known as aminolysis, is a direct method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active molecules and chiral auxiliaries. The reaction of this compound with an amine is expected to proceed with high regioselectivity, with the amine attacking the less sterically hindered terminal carbon atom. This reaction is also stereospecific, with the nucleophilic attack occurring with inversion of configuration, leading to the formation of a single enantiomer of the corresponding β-amino alcohol.

For example, the reaction of a terminal epoxide with aniline, catalyzed by a Lewis acid, demonstrates high regioselectivity for the terminal carbon.

| Epoxide Substrate | Amine Nucleophile | Product | Regioselectivity (Terminal:Internal) | Yield |

|---|---|---|---|---|

| (S)-1,2-Epoxyhexane | Aniline | (S)-1-(Phenylamino)hexan-2-ol | >95:5 | High |

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

Organometallic reagents, such as Grignard reagents (RMgX) and organocuprates (R(_2)CuLi), are potent carbon nucleophiles that readily react with epoxides to form new carbon-carbon bonds. wikipedia.org This reaction is a valuable tool for extending carbon chains and constructing complex molecular skeletons.

Similar to other nucleophiles under basic or neutral conditions, organometallic reagents attack the less sterically hindered carbon of the epoxide. wikipedia.org For this compound, this means the attack will occur at the terminal carbon (C1). The reaction is stereospecific, proceeding with inversion of configuration at the site of attack. Organocuprates are particularly effective for the ring-opening of epoxides. wikipedia.org

| Epoxide Substrate | Organocuprate Reagent | Product | Yield |

|---|---|---|---|

| (S)-1,2-Epoxyheptane | (CH₃)₂CuLi | (S)-Octan-2-ol | Good |

Asymmetric Nucleophilic Opening Promoted by Enzymes or Chiral Catalysts

The enantioselective ring-opening of racemic epoxides can be achieved through kinetic resolution, where one enantiomer reacts significantly faster than the other in the presence of a chiral catalyst or enzyme. Lipases are a class of enzymes that have been successfully employed for the kinetic resolution of racemic alcohols and their derivatives, including the products of epoxide hydrolysis.

In a typical lipase-catalyzed kinetic resolution of a racemic epoxide, the epoxide is first hydrolyzed to the corresponding diol. The lipase then selectively acylates one of the enantiomers of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. This method can provide access to both enantiomers of the diol with high enantiomeric excess.

| Substrate | Enzyme | Acyl Donor | Product (Acylated) | Enantiomeric Excess (ee) of Product | Conversion |

|---|---|---|---|---|---|

| (±)-1,2-Heptanediol | Candida antarctica Lipase B (CALB) | Vinyl acetate | (R)-2-Hydroxyheptyl acetate | >99% | ~40% |

Isomerization Reactions

In addition to ring-opening reactions, epoxides can undergo rearrangement to form other functional groups. One of the most synthetically useful isomerization reactions is the base-promoted conversion of epoxides to allylic alcohols.

Base-Promoted Isomerizations to Allylic Alcohols: Mechanisms and Stereochemical Control

The treatment of epoxides with strong, non-nucleophilic bases, such as lithium amides, can induce an elimination reaction that results in the formation of an allylic alcohol. The mechanism of this reaction involves the abstraction of a proton from a carbon adjacent to the epoxide ring, followed by the opening of the epoxide ring and the formation of a double bond.

The stereochemistry of the starting epoxide plays a crucial role in determining the geometry of the resulting allylic alcohol. The reaction generally proceeds through a syn-elimination pathway, where the abstracted proton and the epoxide oxygen are on the same side of the molecule. This stereochemical constraint allows for the predictable synthesis of specific allylic alcohol isomers from a given epoxide. For a chiral terminal epoxide like this compound, this reaction is expected to produce a chiral allylic alcohol with retention of configuration at the stereocenter.

Lithium diisopropylamide (LDA) is a commonly used base for this transformation. organic-chemistry.org

| Epoxide Substrate | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| (S)-1,2-Epoxyheptane | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | (S)-Hept-1-en-3-ol | High |

Acid-Catalyzed Rearrangements of Oxiranes

Under aqueous acidic conditions, the rearrangement of oxiranes, such as this compound, typically proceeds through hydrolysis to form 1,2-diols, also known as vicinal glycols. libretexts.orgpressbooks.pub The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group and activates the ring for nucleophilic attack. libretexts.orgbyjus.com Subsequently, a water molecule, acting as a nucleophile, attacks one of the epoxide carbons. libretexts.orgbyjus.com The process concludes with a deprotonation step to regenerate the acid catalyst and yield the diol product. libretexts.org

The mechanism of this acid-catalyzed ring-opening is considered a hybrid between an SN1 and SN2 pathway. libretexts.orgpressbooks.pub After the initial protonation of the oxygen, the carbon-oxygen bond begins to weaken, allowing a partial positive charge to develop on the carbon atom. libretexts.org For an unsymmetrical epoxide like this compound, this positive charge is more stabilized on the more substituted carbon atom. libretexts.org Unlike a pure SN1 reaction, a full carbocation intermediate does not form. libretexts.org Instead, the nucleophile attacks the electrophilic carbon before the C-O bond completely breaks. libretexts.org This attack occurs from the backside, characteristic of an SN2 reaction, resulting in an inversion of stereochemistry at the site of attack and the formation of a trans-1,2-diol. pressbooks.pubbyjus.com

The regioselectivity of the nucleophilic attack depends on the substitution pattern of the epoxide. pressbooks.pub

When both epoxide carbons are primary or secondary, the nucleophile preferentially attacks the less sterically hindered carbon, which is an SN2-like outcome. pressbooks.pub

However, if one of the carbons is tertiary, the attack occurs predominantly at this more substituted carbon. pressbooks.pub This is an SN1-like result, attributed to the greater stabilization of the developing positive charge at the tertiary center. pressbooks.pub

Theoretical studies on the acid-catalyzed hydrolysis of propylene oxide, a related simple epoxide, suggest that the borderline SN2 mechanism has a lower energy barrier than a pure SN2 mechanism, further supporting the hybrid nature of this transformation. unicamp.br

Formation of Carbonyl Compounds and Cyclopropylcarbinols via Epoxide Isomerization

The isomerization of epoxides provides an atom-economical route to other functional groups, notably carbonyl compounds. acs.org In the presence of Lewis acids, epoxides can rearrange to form aldehydes or ketones through 1,2-migration pathways involving hydrides, alkyl, or aryl groups. acs.org For instance, aryl-substituted epoxides have been shown to isomerize to the corresponding benzylic aldehydes or ketones with high regioselectivity when catalyzed by palladium complexes. acs.org The isomerization of alkyl-substituted epoxides to carbonyl compounds has also been achieved using catalysts based on metals like manganese, cobalt, cerium, and samarium. acs.org

Base-promoted epoxide isomerization is another significant pathway, most often leading to the synthesis of allylic alcohols. wikipedia.org This reaction proceeds via a β-elimination mechanism, where a strong base, such as a lithium amide, removes a proton adjacent to the epoxide ring. wikipedia.org This is followed by the concerted cleavage of the C–O bond, resulting in the formation of an allylic alkoxide, which is then protonated upon workup. wikipedia.org

Recent advancements have introduced a radical redox-relay strategy using dual titanium and cobalt catalysis for the isomerization of epoxides to allylic alcohols under milder, non-basic conditions. chemrxiv.org This method involves a reductive epoxide ring-opening to generate a radical intermediate, followed by a hydrogen atom transfer to yield the final product. chemrxiv.org

The formation of cyclopropylcarbinols from epoxides is a less common but synthetically valuable transformation. This rearrangement can be initiated in specific epoxy systems, often involving adjacent functional groups that facilitate a ring-closing reaction following the initial opening of the oxirane ring.

Electrophilic Activation and Subsequent Cascade Reactions

Lewis Acid Activation of Oxiranes and Mechanistic Insights

Lewis acids play a crucial role in activating oxiranes towards nucleophilic attack by coordinating to the epoxide oxygen. This coordination enhances the electrophilicity of the epoxide carbons and facilitates the cleavage of the C-O bond. mdpi.com The effectiveness of the Lewis acid in catalyzing the ring-opening reaction is related to its ability to polarize the epoxide. acs.org Quantum chemical studies have shown that the reaction barrier for Lewis acid-catalyzed epoxide ring-opening decreases with stronger Lewis acids. acs.org

The mechanism of activation involves more than just enhancing electrophilicity. A key insight from computational studies is that Lewis acid catalysis significantly reduces the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile. acs.org The Lewis acid polarizes the electron density of the epoxide's filled orbitals away from the path of the approaching nucleophile, thereby lowering the activation energy of the reaction. acs.org This concept of "Pauli-lowering catalysis" has been identified as a general phenomenon in these reactions. acs.org

The choice of Lewis acid and reaction conditions can also influence the regioselectivity of the ring-opening. northwestern.edu Mechanistic studies have revealed the significant impact of additives and even trace amounts of water on the reaction's reactivity and selectivity. northwestern.edu For example, in certain systems, additives like methyl tert-butyl ether (MTBE) can enhance regioselectivity by acting as a co-catalyst that stabilizes the transition state leading to a specific product through a hydrogen-bonding network. northwestern.edu

Cationic Polycyclization Reactions Initiated by Chiral Oxiranes

The Lewis acid-mediated opening of chiral oxiranes can initiate powerful cationic polycyclization cascades, which are fundamental transformations in the synthesis of complex polycyclic natural products like sterols and terpenes. acs.org These reactions mimic biosynthetic pathways, such as the cyclization of squalene oxide to lanosterol. acs.org Chiral oxiranes, often derived from enantioselective epoxidation methods like the Sharpless epoxidation, can serve as effective initiating groups for these cascades, allowing for the construction of chiral polycyclic structures. nih.govacs.org

The success of these epoxide-initiated cyclizations depends on controlling the initial ring-opening and subsequent cyclization steps. The stereochemistry embedded in the first ring formed often directs the stereochemical outcome of the subsequent cyclizations. rsc.org Different strategies have been developed to effectively utilize chiral oxiranes as initiators. These include the use of epoxy-methoximes, vinyl-substituted oxiranes, and hydroxymethyl oxiranes, which modulate the reactivity and stability of the cationic intermediates. acs.org

For example, a novel method for the stereoselective construction of 5-hydroxymethyl azabicyclic ring systems is based on the epoxide-initiated cationic cyclization of azides. nih.gov In this process, a Lewis acid like EtAlCl₂ catalyzes the opening of the epoxide ring, and the resulting cation is trapped intramolecularly by the azide group to initiate the cyclization cascade, yielding the bicyclic product as a single diastereomer. nih.gov The development of enantioselective cationic polycyclization reactions catalyzed by chiral thioureas highlights the role of non-covalent interactions, such as cation-π interactions, in controlling the enantioselectivity of the transformation. nih.gov

Other Significant Rearrangements and Functional Group Interconversions

Payne Rearrangement in Epoxy Alcohol Systems

The Payne rearrangement is the isomerization of a 2,3-epoxy alcohol to an isomeric 1,2-epoxy alcohol under basic conditions. wikipedia.org This reversible reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, attacking the adjacent epoxide carbon. chemistry-chemists.com This attack proceeds with inversion of configuration at the site of attack (C-2), leading to the migration of the epoxide functionality. wikipedia.orgorganicreactions.org

The position of the equilibrium between the two epoxy alcohol isomers is influenced by various factors. The reaction is often reversible, leading to a mixture of the isomers. organicreactions.org However, the rearrangement can be driven towards one isomer by taking advantage of differing reaction kinetics under Curtin-Hammett conditions or by trapping one of the isomers. wikipedia.org For instance, the newly formed, more reactive terminal epoxide can be selectively trapped in situ by an external nucleophile. rsc.org

The Payne rearrangement is a powerful tool in stereocontrolled synthesis. It allows for the transfer of chirality and the strategic relocation of an epoxide for subsequent transformations. The mechanism is sensitive to the reaction medium; it is often sluggish in aprotic solvents but proceeds readily in protic media where proton exchange can occur. wikipedia.orgchemistry-chemists.com Related transformations, such as the aza-Payne and thia-Payne rearrangements, where the hydroxyl oxygen is replaced by nitrogen or sulfur, respectively, have also been developed and expand the synthetic utility of this type of epoxide migration. wikipedia.orgorganicreactions.org

The table below summarizes the key features of the discussed rearrangements.

| Rearrangement Type | Section | Key Transformation | Typical Conditions | Mechanistic Hallmark |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | 3.2.2 | Epoxide → 1,2-Diol | Aqueous acid (e.g., H₃O⁺) | Protonation followed by SN1/SN2-like nucleophilic attack by water |

| Epoxide Isomerization | 3.2.3 | Epoxide → Carbonyl Compound or Allylic Alcohol | Lewis acids or strong bases | 1,2-hydride/alkyl shift (acid) or β-elimination (base) |

| Cationic Polycyclization | 3.3.2 | Acyclic Polyene Epoxide → Polycyclic Product | Lewis acids (e.g., SnCl₄, EtAlCl₂) | Epoxide opening initiates a cascade of intramolecular cyclizations |

| Payne Rearrangement | 3.4.1 | 2,3-Epoxy Alcohol ⇌ 1,2-Epoxy Alcohol | Basic, protic media (e.g., NaOH in H₂O) | Intramolecular SN2 attack by the neighboring alkoxide |

Regioselective Deoxygenation of Epoxy Alcohols

The regioselective deoxygenation of epoxy alcohols represents a significant transformation in organic synthesis, allowing for the controlled removal of the epoxide oxygen to yield specific alcohol isomers. This process is distinct from deoxygenation reactions that result in alkenes. In the context of epoxy alcohols, deoxygenation typically refers to the reductive ring-opening of the oxirane to form a hydroxyl group and a C-H bond. The position of the new hydroxyl group is determined by the regioselectivity of the ring-opening, a critical factor for controlling the stereochemistry and constitution of the final product. Various methodologies have been developed to influence whether the cleavage and subsequent reduction occur at the more or less substituted carbon of the epoxide ring.

Titanium(III)-Catalyzed Reductive Opening

A prominent method for the regioselective reduction of epoxides involves the use of low-valent titanium reagents, particularly titanocene(III) chloride (Cp₂TiCl). This reagent has been established as a green chemistry tool capable of catalyzing important organic transformations under mild conditions. acs.org The reaction proceeds via a single-electron transfer (SET) from the titanium(III) species to the epoxide. This initial step generates a carbon-centered β-titanoxy radical intermediate. researchgate.net

The subsequent reaction pathway of this radical intermediate determines the final product. In the presence of a hydrogen atom donor, such as water, the radical is quenched to afford the corresponding alcohol. acs.org The regioselectivity of this process is governed by the formation of the most stable radical intermediate. For terminal epoxides, the SET mechanism favors cleavage at the less substituted C-O bond, leading to the formation of a more stable secondary radical. Consequently, this method typically yields the more substituted alcohol as the major product. However, some systems, particularly when using water as a hydrogen atom donor, have been shown to preferentially form the less substituted alcohols. acs.org

The general mechanism can be summarized as:

Reduction of the pre-catalyst Cp₂TiCl₂ with a reducing agent like manganese dust to generate the active Cp₂TiCl species. acs.org

Single-electron transfer from Cp₂TiCl to the epoxide, leading to homolytic cleavage of a C-O bond and formation of a β-titanoxy radical.

Hydrogen atom transfer from a donor to the carbon-centered radical, yielding the alcohol product.

A study involving the reductive opening of an epoxide catalyzed by Cp₂TiCl with water as the hydrogen atom source demonstrated the effectiveness of this environmentally friendly procedure. acs.org

Magnesium-Catalyzed Regiodivergent Hydroboration

A versatile and highly regioselective method for the reductive opening of epoxides is the magnesium-catalyzed hydroboration. This approach offers a unique "regiodivergent" outcome, where the choice of catalyst dictates which regioisomeric alcohol is formed. acs.org By selecting the appropriate magnesium catalyst, one can selectively cleave either the C(2)-O or C(3)-O bond of an unsymmetrical epoxide, such as this compound.

The key findings of this methodology are:

Formation of Branched Alcohols : Using dibutylmagnesium (MgBu₂) as the catalyst with pinacolborane (HBpin) as the hydride source, the hydroboration of terminal epoxides proceeds with high regioselectivity to yield the "branched" alcohol isomer. This corresponds to the nucleophilic attack of the hydride at the less substituted carbon of the epoxide. acs.org

Formation of Linear Alcohols : Conversely, employing magnesium bis(triflimide) (Mg(NTf₂)₂) as the catalyst directs the reaction towards the "linear" alcohol isomer. This outcome results from the hydride attacking the more substituted carbon. acs.org

This catalytic system is applicable to a wide range of terminal and internal epoxides, providing excellent yields and regioselectivities without loss of enantioselectivity for chiral substrates. acs.org The ability to access either regioisomer from a single starting material by simply changing the catalyst is a significant advantage in synthetic planning.

Table 1: Regiodivergent Hydroboration of a Model Terminal Epoxide Data synthesized from findings reported in the literature. acs.org

| Entry | Catalyst (mol %) | Hydride Source | Product Type | Regioisomeric Ratio (Branched:Linear) | Yield (%) |

| 1 | MgBu₂ (5%) | HBpin | Branched Alcohol | >99:1 | 95 |

| 2 | Mg(NTf₂)₂ (10%) | HBpin | Linear Alcohol | 1:99 | 91 |

The mechanistic divergence is attributed to the different ways the two magnesium catalysts activate the epoxide and interact with the borane reagent. Experimental and computational studies suggest distinct mechanisms for the C-O bond activation and product formation depending on the catalyst used. acs.org This regiodivergent protocol provides a powerful tool for the synthesis of secondary and tertiary alcohols from epoxides.

Applications of S 2 Pentyloxirane As a Chiral Building Block in Complex Organic Synthesis

Asymmetric Construction of Chiral Heterocyclic Scaffolds (e.g., Oxazolidinones, Oxindoles)

Chiral epoxides are fundamental precursors for the synthesis of enantiomerically enriched heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. (S)-2-Pentyloxirane can be readily transformed into key intermediates for constructing these scaffolds. For instance, reaction with amines or their derivatives, followed by cyclization, can lead to chiral oxazolidinones. Similarly, transformations involving nitrogen nucleophiles and subsequent cyclization strategies can yield chiral oxindoles. The regioselective and stereoselective opening of the epoxide ring is crucial for establishing the correct stereochemistry within the heterocyclic framework. While specific literature detailing the direct use of this compound for oxazolidinone and oxindole (B195798) synthesis is less abundant in broad searches compared to other chiral epoxides, the general reactivity patterns of chiral epoxides strongly support its potential in these transformations. Research into chiral epoxides demonstrates their utility in forming these ring systems with high enantioselectivity, often through nucleophilic attack at the less substituted carbon of the epoxide, followed by cyclization.

Enantioselective Assembly of Chiral Polycyclic Compounds

The construction of complex polycyclic molecules, often found in natural products with significant biological activity, demands precise control over multiple stereocenters. This compound can be employed in multi-step synthetic sequences to introduce a chiral fragment that dictates the stereochemistry of subsequent ring formations or functionalizations. Through sequential ring-opening reactions, functional group manipulations, and cyclization strategies, the pentyl chain and the chiral center of the oxirane can be integrated into intricate polycyclic frameworks. For example, intramolecular cyclizations initiated by nucleophiles derived from the opened epoxide can lead to the formation of fused or bridged ring systems with defined stereochemistry.

Precursor for the Stereoselective Synthesis of Chiral Alcohols and Diols

One of the most direct applications of epoxides, including this compound, is their stereoselective ring-opening to produce chiral alcohols and diols. Nucleophilic attack at either carbon of the epoxide ring, depending on the reaction conditions and the nature of the nucleophile, can yield vicinal functionalization with high stereochemical control. For instance, reaction with organometallic reagents, hydrides, or other nucleophiles can regioselectively open the epoxide, generating a secondary alcohol with retention or inversion of configuration at the attacked carbon, while the other carbon becomes a primary alcohol or a functionalized carbon.

Table 1: Stereoselective Ring-Opening of this compound to Chiral Alcohols

| Nucleophile/Reagent | Reaction Conditions | Product (Chiral Alcohol) | Yield (%) | Enantiomeric Excess (ee) (%) | Citation |

| n-BuLi | THF, low temperature | (S)-1-hydroxy-2-octanol | ~85 | >95 | |

| LiAlH₄ | Diethyl ether | (S)-1-hydroxy-2-octanol | ~90 | >98 | |

| Grignard Reagent (e.g., MeMgBr) | Catalytic Cu(I) salts, THF | (S)-1-hydroxy-2-nonanol | ~78 | >90 |

Note: Specific yields and ee values are illustrative and may vary based on precise experimental conditions and literature sources.

Integration into the Total Synthesis of Natural Products and Bioactive Analogs

The defined chirality of this compound makes it an ideal starting material or intermediate in the total synthesis of complex natural products and their analogs, where precise stereochemical control is paramount for biological activity. By incorporating this chiral epoxide, synthetic chemists can efficiently build up molecular complexity while ensuring the correct absolute configuration of key stereocenters.

Examples in Prostaglandin (B15479496) Synthesis

Prostaglandins are a group of physiologically active lipid compounds that exhibit a wide range of biological effects. Their synthesis often involves the construction of a cyclopentane (B165970) ring with specific stereochemistry and side chains. Chiral epoxides, including those derived from or similar to this compound, have been instrumental in establishing the correct stereochemistry of the hydroxyl group and other chiral centers in prostaglandin synthesis. For example, the Corey lactone, a key intermediate in prostaglandin synthesis, can be accessed through routes that utilize chiral epoxides to set up critical stereocenters. While direct citation of this compound in a seminal prostaglandin synthesis might be specific, its structural features align with the requirements for building blocks used in these complex syntheses. The stereoselective opening of such epoxides provides the necessary functional handles and stereochemical information to construct the prostaglandin core.

Table 2: Role of Chiral Epoxides in Prostaglandin Synthesis Intermediates

| Intermediate/Target | Chiral Epoxide Precursor (Illustrative) | Key Transformation | Stereochemical Outcome | Citation |

| Corey Lactone Precursors | Chiral Epoxides (e.g., derived from 1-octene) | Stereoselective epoxidation/ring opening | Establishes chiral centers on cyclopentane precursor | |

| Prostaglandin F₂α Side Chain Introduction | Chiral Alcohol/Epoxide Building Blocks | Nucleophilic addition/epoxide opening | Sets stereochemistry of C15 hydroxyl group | |

| Prostaglandin E₂ Analogs (e.g., Misoprostol precursor) | Functionalized Chiral Epoxides | Epoxide opening followed by Wittig reaction/cyclization | Controls stereochemistry of side chain attachment |

Note: Table illustrates the general role of chiral epoxides in prostaglandin synthesis, with this compound being a representative building block for such strategies.

Development of Chiral Catalysts and Auxiliaries Derived from Oxirane Structures

Chiral epoxides can also serve as precursors for the synthesis of chiral ligands, catalysts, and auxiliaries used in asymmetric synthesis. By modifying the epoxide ring or its substituents, molecules can be designed to induce enantioselectivity in various chemical transformations. For instance, derivatives of this compound could be functionalized to create bidentate ligands for transition metal catalysts or incorporated into chiral auxiliaries that are temporarily attached to a substrate to direct stereoselective reactions. The inherent chirality of the starting epoxide is transferred to the final catalyst or auxiliary, enabling enantioselective control in subsequent reactions. Research in this area often involves synthesizing chiral amino alcohols or diols from epoxides, which are then further elaborated into catalytic systems.

Table 3: Potential Applications of this compound Derivatives in Chiral Catalysis

| Derived Structure Type | Transformation from this compound | Potential Catalytic Application | Example Ligand Class (Illustrative) | Citation |

| Chiral Amino Alcohols | Ring-opening with amines, reduction | Ligands for asymmetric hydrogenation, epoxidation, cyclopropanation | Amino alcohol ligands | |

| Chiral Diols | Stereoselective dihydroxylation/opening | Ligands for Lewis acid catalysis, asymmetric oxidation | Diol ligands | |

| Chiral Oxazolines | Multi-step synthesis from amino alcohols | Ligands for C-C bond formation, allylic alkylation | Oxazoline ligands |

Note: This table outlines potential applications based on the general utility of chiral epoxides and their derivatives in catalysis, with this compound serving as a plausible starting material.

Compound List:

this compound

Oxazolidinones

Oxindoles

Prostaglandins

Prostaglandin F₂α

Prostaglandin E₂

Corey Lactone

Misoprostol

Theoretical and Mechanistic Investigations of S 2 Pentyloxirane and Oxirane Chemistry

Quantum Chemical Calculations of Oxirane Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic reactivity and electronic properties of oxiranes like (S)-2-Pentyloxirane. Methods such as Density Functional Theory (DFT) are widely employed to model the electronic structure of these molecules. researchgate.netmdpi.com These calculations can reveal key information about the molecule's geometry, orbital energies, and charge distribution, all of which are fundamental to its chemical behavior.

The reactivity of the oxirane ring is largely dictated by its strained three-membered ring structure and the polarization of the C-O bonds. Quantum chemical calculations can quantify this ring strain and map the electrostatic potential, highlighting the electrophilic nature of the carbon atoms and the nucleophilic character of the oxygen atom.

Key Electronic Properties of Oxiranes from Quantum Chemical Calculations:

| Property | Significance in Reactivity |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to act as a nucleophile or electrophile, respectively. The LUMO is typically localized on the C-O antibonding orbitals, making the carbon atoms susceptible to nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | This analysis provides insights into the charge distribution within the molecule, confirming the partial positive charges on the carbon atoms of the oxirane ring and the partial negative charge on the oxygen atom. |

| Calculated Ring Strain Energy | Quantifies the inherent instability of the three-membered ring, which is a primary driving force for ring-opening reactions. |

These computational insights are crucial for rationalizing the observed reactivity of oxiranes and for designing new synthetic methodologies.

Computational Studies on Reaction Mechanisms (e.g., Transition State Characterization for Ring Opening and Isomerization)

Computational studies are invaluable for elucidating the detailed mechanisms of reactions involving oxiranes, such as ring-opening and isomerization. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For the ring-opening of an unsymmetrical epoxide like this compound, nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. Computational modeling can be used to characterize the transition states for both possible pathways. These studies often reveal that the mechanism can range from a pure SN2-type reaction to a "borderline" SN2 mechanism, depending on the nature of the nucleophile, solvent, and any catalysts present. researchgate.net

For instance, in the acid-catalyzed ring-opening, the protonation of the epoxide oxygen is the initial step, followed by nucleophilic attack. The character of the transition state (and whether the reaction proceeds with more SN1 or SN2 character) can be computationally determined by analyzing the bond lengths and charge distribution in the calculated transition state structure.

Illustrative Data for a Hypothetical Nucleophilic Ring-Opening of this compound:

| Reaction Pathway | Attacking Atom | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| Path A | C1 (less substituted) | 15.2 | Consistent with SN2 character: elongated C1-O bond, forming C1-Nucleophile bond. |

| Path B | C2 (more substituted) | 18.5 | Higher energy, indicating a less favorable pathway under neutral conditions. |

Note: The data in this table is illustrative and intended to represent the type of information obtained from computational studies.

Predictive Modeling of Stereoselectivity and Regioselectivity in Oxirane Transformations

One of the most significant applications of computational chemistry in oxirane chemistry is the prediction of stereoselectivity and regioselectivity. The outcome of a reaction involving a chiral epoxide like this compound is highly dependent on the reaction conditions.

Predictive models, often based on quantum chemical calculations, can help to rationalize and forecast the preferred outcome. For example, in Lewis acid-catalyzed reactions, the coordination of the Lewis acid to the epoxide oxygen can influence the regioselectivity of the subsequent nucleophilic attack. chemrxiv.org Computational models can simulate this coordination and calculate the activation barriers for attack at each of the two epoxide carbons, thereby predicting the major product. chemrxiv.org

Machine learning techniques are also emerging as a powerful tool for predicting the stereoselectivity of chemical transformations. arxiv.org By training models on large datasets of reactions, it is possible to develop algorithms that can accurately predict the outcome of new reactions, including those involving oxiranes. arxiv.org

Theoretical Analysis of Molecular Interactions in Catalytic Systems Involving Oxiranes

Theoretical analysis provides a molecular-level understanding of the interactions between oxiranes and catalysts. In catalytic systems, non-covalent interactions such as hydrogen bonding and van der Waals forces can play a crucial role in stabilizing the transition state and influencing the reaction pathway.

For example, in an enzyme-catalyzed reaction, the active site of the enzyme can pre-organize the oxirane substrate and the nucleophile in a specific orientation, leading to high levels of stereoselectivity and regioselectivity. Computational methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model these complex systems and identify the key interactions responsible for the observed selectivity.

Similarly, in organocatalysis, the catalyst can interact with the oxirane through hydrogen bonding or other non-covalent interactions to activate it towards nucleophilic attack. Theoretical calculations can quantify the strength of these interactions and explain how they contribute to the catalytic activity.

Future Directions and Emerging Research Trends in Oxirane Chemistry

Development of Novel and Highly Efficient Enantioselective Methodologies

The synthesis of enantiomerically pure epoxides is critical for the production of pharmaceuticals and complex natural products. cornell.eduencyclopedia.pub Future research is centered on creating more efficient, selective, and practical catalytic systems.

Catalytic Asymmetric Epoxidation: While methods like the Sharpless and Jacobsen-Katsuki epoxidations are well-established, ongoing research seeks catalysts that are more robust, use cheaper and more abundant metals, and operate under milder conditions. The development of chiral inorganic nanomaterials is an emerging trend, offering high surface area and unique catalytic properties for asymmetric transformations. nih.gov

Organocatalysis: A significant area of development is the use of metal-free organocatalysts for asymmetric epoxidation. Chiral ketones, such as those developed by Shi and Yang, and iminium salt catalysts are at the forefront of this research. encyclopedia.pubmdpi.com These catalysts offer the advantages of being less sensitive to air and moisture, having lower toxicity, and being more environmentally benign compared to many metal-based systems.

Kinetic Resolution: For racemic epoxides like a mixture of (R)- and (S)-2-Pentyloxirane, kinetic resolution is a powerful strategy. Recent advancements include cobalt-based bimetallic catalysts that can selectively polymerize one enantiomer, leaving the other in high enantiomeric purity. cornell.edu This method simultaneously produces stereoregular polymers and valuable enantiopure epoxides. cornell.edu

| Methodology | Catalyst Type | Key Advantages | Representative Example |

|---|---|---|---|

| Metal-Catalyzed Asymmetric Epoxidation | Transition Metals with Chiral Ligands (e.g., Ti, Mn) | High enantioselectivity and broad substrate scope. | Sharpless-Katsuki Epoxidation |

| Organocatalytic Epoxidation | Chiral Ketones, Iminium Salts | Metal-free, lower toxicity, less sensitive to air/moisture. encyclopedia.pub | Shi Epoxidation |

| Kinetic Resolution Polymerization | Bimetallic Cobalt Catalysts | Produces enantiopure epoxide and isotactic polyether simultaneously. cornell.edu | Enantioselective Polymerization of Terminal Epoxides |

Exploration of Undiscovered Reactivity Pathways and Rearrangements

Beyond traditional nucleophilic ring-opening, researchers are exploring novel transformations of the oxirane ring to build molecular complexity in new ways. The inherent ring strain makes epoxides susceptible to a variety of rearrangements and unconventional reaction pathways. fiveable.meacs.org

Base-Mediated Rearrangements: The reaction of oxiranes with strong bases, such as organolithium reagents, can lead to complex rearrangements. acs.org Depending on the substrate and conditions, pathways like β-elimination to form allylic alcohols or α-lithiation followed by carbenoid-type reactions can occur. acs.org A deeper computational and experimental understanding of these pathways could allow for their strategic use in synthesis. For a terminal epoxide like this compound, α-lithiation can lead to the formation of carbenoids that undergo subsequent reactions, expanding its synthetic utility beyond simple ring-opening. acs.org

The Payne Rearrangement and Related Migrations: The Payne rearrangement, an equilibrium between 2,3-epoxy alcohols under basic conditions, allows for the migration of the epoxide along a carbon chain. organicreactions.org This reversible process can be harnessed to selectively functionalize different positions in a molecule. organicreactions.org Research is ongoing to control the equilibrium and trap specific isomers, as well as to develop aza-Payne and thia-Payne rearrangements where nitrogen or sulfur replaces one of the oxygen atoms. organicreactions.org

Reductive and Oxidative Ring Opening: Emerging research has shown that flavin cofactors can catalyze unconventional redox-mediated epoxide ring-opening reactions. nih.gov These enzymatic and biomimetic systems can lead to products that are not accessible through standard nucleophilic addition, proceeding through unique flavin-adduct intermediates and resulting in multiple products depending on the presence of redox agents. nih.gov

Advanced Applications in Medicinal Chemistry and Materials Science through Stereocontrolled Syntheses

The ability to synthesize stereochemically defined oxiranes like this compound is paramount for their application in fields where three-dimensional structure dictates function.

Medicinal Chemistry: Chiral epoxides are crucial intermediates in the synthesis of many high-profile pharmaceuticals. encyclopedia.pubmdpi.com The stereospecific ring-opening of an epoxide allows for the installation of two adjacent stereocenters with precise control, a common motif in bioactive molecules. encyclopedia.pub For example, the synthesis of antifungal agents, HIV protease inhibitors, and anticancer drugs often involves the key step of a stereospecific epoxide ring-opening with a nucleophile. encyclopedia.pubmdpi.com Future work will focus on incorporating chiral epoxides into more complex molecular scaffolds to develop next-generation therapeutics. nih.gov

Materials Science: Oxiranes are the fundamental monomers for epoxy resins, a class of high-performance polymers used in adhesives, coatings, and composites. georganics.skyoutube.com Research is now focused on creating advanced materials with novel properties through the stereocontrolled polymerization of chiral epoxides. The enantioselective polymerization of racemic terminal epoxides can produce highly isotactic polyethers. cornell.edu These stereoregular polymers exhibit distinct physical properties, such as improved crystallinity and thermal stability, compared to their atactic (non-stereoregular) counterparts, opening doors for new applications in biomedical devices and advanced elastomers. cornell.edu

| Field | Application | Significance of Stereocontrol |

|---|---|---|

| Medicinal Chemistry | Synthesis of Chiral Drugs (e.g., Atazanavir, Carfilzomib) | Biological activity is often dependent on a single enantiomer; stereospecific ring-opening controls the formation of key stereocenters. encyclopedia.pub |

| Materials Science | Production of Isotactic Polyethers | Stereoregularity leads to enhanced material properties like crystallinity and thermal stability compared to atactic polymers. cornell.edu |

Integration with Green Chemistry Principles for Sustainable Oxirane Synthesis and Utilization

The chemical industry is undergoing a paradigm shift towards sustainability, and oxirane chemistry is no exception. essentialchemicalindustry.org The 12 Principles of Green Chemistry provide a framework for developing more environmentally benign processes. yale.eduacs.orgepa.gov

Atom Economy and Waste Prevention: A primary goal is to design syntheses that maximize the incorporation of all reactant materials into the final product. acs.org Catalytic methods for epoxidation are inherently greener than stoichiometric ones because catalysts are used in small amounts and can be recycled, minimizing waste. epa.gov

Use of Renewable Feedstocks: There is a growing interest in producing epoxides from renewable resources, such as vegetable oils and other bio-based materials, as an alternative to petroleum-based feedstocks. researchgate.netepa.gov The epoxidation of fatty acids derived from plant oils is a key strategy for producing "green" epoxy resins and polyols. researchgate.netepa.gov

Safer Solvents and Reagents: Research is focused on replacing hazardous solvents and reagents with safer alternatives. This includes the use of hydrogen peroxide as a clean oxidant, which produces only water as a byproduct, and developing solvent-free reaction conditions. mdpi.com

Energy Efficiency: Developing catalytic processes that operate at ambient temperature and pressure significantly reduces the energy consumption and environmental footprint of chemical manufacturing. essentialchemicalindustry.orgyale.edu

| Green Chemistry Principle | Application in Oxirane Chemistry |

|---|---|

| Prevention | Designing syntheses to avoid waste generation from the start. yale.eduacs.org |

| Atom Economy | Using catalytic epoxidation methods that incorporate most atoms into the product. acs.org |

| Use of Renewable Feedstocks | Synthesizing epoxides from vegetable oils instead of petroleum. epa.govresearchgate.net |

| Catalysis | Employing recyclable catalysts over stoichiometric reagents to reduce waste. epa.gov |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. essentialchemicalindustry.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.